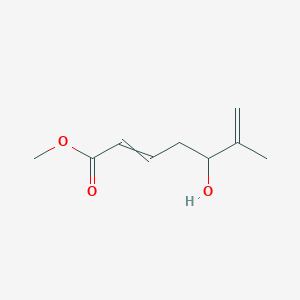
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate is an organic compound with the molecular formula C9H14O3 It is a derivative of heptadienoic acid and is characterized by the presence of both hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-6-methylhepta-2,6-dienoate typically involves the esterification of 5-hydroxy-6-methylhepta-2,6-dienoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 5-hydroxy-6-methylhepta-2,6-dienoic acid and methanol to the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of methyl 5-oxo-6-methylhepta-2,6-dienoate.
Reduction: Formation of methyl 5-hydroxy-6-methylheptanol.
Substitution: Formation of methyl 5-chloro-6-methylhepta-2,6-dienoate.
Scientific Research Applications
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-6-methylhepta-2,6-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxyheptanoate: Similar structure but lacks the conjugated diene system.
Methyl 6-methylhepta-2,6-dienoate: Similar structure but lacks the hydroxyl group.
Uniqueness
Methyl 5-hydroxy-6-methylhepta-2,6-dienoate is unique due to the presence of both hydroxyl and ester groups, along with a conjugated diene system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88376-89-0 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 5-hydroxy-6-methylhepta-2,6-dienoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)8(10)5-4-6-9(11)12-3/h4,6,8,10H,1,5H2,2-3H3 |
InChI Key |
YRVLIBFLWWTSFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC=CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















